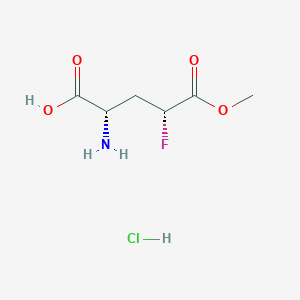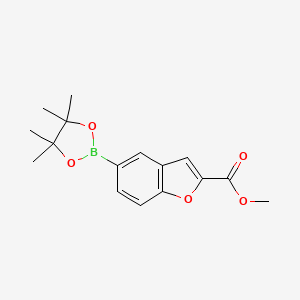![molecular formula C18H17NO3 B2396278 N-([2,2'-bifuran]-5-ylmethyl)-2,5-dimethylbenzamide CAS No. 2034563-13-6](/img/structure/B2396278.png)
N-([2,2'-bifuran]-5-ylmethyl)-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. It also involves understanding how these properties influence the compound’s behavior in different environments .Mecanismo De Acción
Target of Action
It is known that compounds with a similar structure, such as meroterpenoids isolated from fungi of the family ganoderma cochlear, exhibit high inhibitory activity against the recombinant isoform of arylamine n-acetyltransferase 2 (nat2) involved in the synthesis of lipids in the cell wall of mycobacteria .
Mode of Action
This interaction could potentially inhibit the activity of the target protein, leading to a disruption in the biochemical pathways in which the protein is involved .
Biochemical Pathways
If we consider its potential target, nat2, it is involved in the synthesis of lipids in the cell wall of mycobacteria . Therefore, it can be hypothesized that the compound may affect lipid synthesis and related biochemical pathways .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect .
Result of Action
Based on its potential inhibitory activity against nat2, it can be hypothesized that the compound may disrupt the synthesis of lipids in the cell wall of mycobacteria, potentially leading to changes in cell function .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BFA in lab experiments is its potent antitumor activity, making it a promising lead compound for the development of new anticancer drugs. However, BFA is also known to be cytotoxic and can induce ER stress at low concentrations, making it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of BFA. One potential direction is the synthesis of BFA derivatives with improved pharmacological properties and reduced cytotoxicity. Another direction is the investigation of BFA's potential as a therapeutic agent for the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of BFA and its effects on cellular processes.
Métodos De Síntesis
The synthesis of BFA involves a multi-step process starting with the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,2'-bifuran in the presence of a Lewis acid catalyst to produce BFA.
Aplicaciones Científicas De Investigación
BFA has been used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and materials science. BFA has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising lead compound for the development of new anticancer drugs.
Safety and Hazards
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-5-6-13(2)15(10-12)18(20)19-11-14-7-8-17(22-14)16-4-3-9-21-16/h3-10H,11H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMOQEFRKSNTPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-propan-2-yloxypropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2396197.png)

![9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride](/img/structure/B2396201.png)


![2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2396205.png)
![1,6-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2396206.png)

![methyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2396209.png)

![Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2396213.png)


